Leelamine is a diterpene molecule whose name derives from the Sanskrit word leela which means “play”. It has weak affinity for the human central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, exhibiting 20% displacement of [ Leelamine inhibits pyruvate dehydrogenase kinase (PDK) with an IC50 of 9.5 µM. Derivatives of leelamine exhibit anti-inflammatory activity and show moderate inhibition of phospholipase A2 activity from a variety of sources.
Leelamine Hydrochloride
CAS No.: 16496-99-4
Cat. No.: VC21145115
Molecular Formula: C20H32ClN
Molecular Weight: 321.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16496-99-4 |
|---|---|
| Molecular Formula | C20H32ClN |
| Molecular Weight | 321.9 g/mol |
| IUPAC Name | [(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1 |
| Standard InChI Key | CVPQLGCAWUAYPF-WFBUOHSLSA-N |
| Isomeric SMILES | CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C.Cl |
| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Structure and Properties
Leelamine hydrochloride, chemically known as (4alpha)-abieta-9(11),8(14),12-trien-18-amine hydrochloride (CAS: 16496-99-4), is a tricyclic diterpene amine derived from pine tree bark . With the molecular formula C20H31N·HCl and a molecular weight of 321.93, this compound has several important physicochemical characteristics :
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pKa value of 9.9, contributing to its lysosomotropic properties
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Highly lipophilic nature
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Weak agonistic effect on cannabinoid receptors, particularly CB1
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Limited inhibitory effects on pyruvate dehydrogenase kinases (PDKs)
Also known as lylamine hydrochloride or (+)-dehydroabietylamine, leelamine hydrochloride contains a unique amino group that is critical for its biological activity . The compound's IUPAC name is (1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanamine hydrochloride .
Structure-Activity Relationship
Research has demonstrated that the primary amine group of leelamine is essential for its anticancer activity. Studies comparing leelamine with its structurally similar compound abietic acid revealed that the replacement of the carboxyl group in abietic acid with an amine moiety conferred anticancer properties to the molecule . Conversely, when the amino group of leelamine was modified to acetamide, the compound lost its activity against cancer cells .
Table 1 presents the relationship between chemical properties and melanoma cell killing efficacy of leelamine and its derivatives:
| Names | Chemical properties | Melanoma cell killing efficacy (IC50 values in μmol/L) |
|---|---|---|
| pKa | FF2441 (Normal Cells) | |
| Leelamine | 9.9 | 8.91 ± 0.6 |
| 5a | 6.9 | 5.17 ± 0.1 |
| 5b | 8.8 | 4.10 ± 0.2 |
| 5c | 16.0 | > 100 |
| 5d | 15.0 | > 100 |
This data demonstrates that compounds (5a, 5b) retaining amine-like functional groups maintained anticancer activity similar to leelamine, while derivatives with modified amino groups (5c, 5d) lost effectiveness against melanoma cells .
Mechanism of Action
Leelamine hydrochloride exhibits multiple mechanisms of action that contribute to its therapeutic effects, particularly its anticancer properties. Understanding these mechanisms provides insights into its potential clinical applications.
Lysosomotropic Properties
The primary mechanism underlying leelamine's anticancer activity is its lysosomotropic property, which enables the compound to accumulate within lysosomes . This accumulation disrupts normal lysosomal function and triggers a cascade of cellular events leading to cancer cell death. The basic amino group with a pKa of 9.9 is responsible for this lysosomotropic behavior, as it becomes protonated in the acidic environment of lysosomes, preventing its escape .
Cholesterol Transport Inhibition
Upon accumulation in lysosomes, leelamine interrupts intracellular cholesterol transport by binding to the Niemann-Pick C1 (NPC1) protein, which is responsible for cholesterol export from lysosomes . This disruption leads to cholesterol sequestration within lysosomes, causing a deficiency of free cholesterol that is essential for various cellular processes, including receptor-mediated endocytosis and autophagy . Studies have demonstrated that treatment with β-cyclodextrin, which removes cholesterol from cells, reverses the effects of leelamine, confirming the role of cholesterol in its mechanism .
Autophagic Flux Disruption
Leelamine treatment results in the accumulation of autophagy markers p62 and LC3B, indicating inhibition of autophagic flux . This disruption of autophagy further compromises cancer cell survival, as many cancer types rely on autophagy for nutrients and stress management. The blockade of autophagic flux contributes to cellular stress and ultimately leads to cell death .
Inhibition of Key Oncogenic Pathways
Leelamine hydrochloride affects multiple signaling pathways crucial for cancer cell survival and proliferation. Research has shown that it inhibits several key oncogenic pathways, including:
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PI3K/AKT pathway: Essential for cell growth and survival
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STAT3 pathway: Involved in cell proliferation and immune evasion
The compound's ability to simultaneously target multiple pathways makes it particularly effective against cancer cells that often develop resistance to single-pathway inhibitors.
Biological Activities
Anticancer Properties
Leelamine hydrochloride has demonstrated significant anticancer activities against multiple cancer types, with particularly promising results in melanoma, breast cancer, and prostate cancer.
Activity Against Melanoma
Studies have shown that leelamine effectively inhibits the growth of various melanoma cell lines, including UACC 903 and 1205 Lu, with IC50 values in the low micromolar range (1.35 and 1.93 μmol/L, respectively) . In vivo experiments using xenograft models demonstrated that leelamine and its active derivatives inhibited the growth of preexisting melanoma tumors by approximately 51% following oral administration, without causing significant toxicity to normal tissues or affecting animal body weights .
Breast Cancer Inhibition
Leelamine has shown inhibitory effects on human breast cancer cells through its lysosomotropic properties and significant effects on proliferation and tumorigenesis . The compound's ability to disrupt cholesterol homeostasis and inhibit oncogenic signaling pathways makes it effective against breast cancer cells that typically have altered metabolism.
Prostate Cancer and Lipogenesis Inhibition
In prostate cancer research, leelamine has emerged as a novel inhibitor of fatty acid synthesis, which is implicated in the pathogenesis of human prostate cancer . Studies comparing leelamine with other fatty acid synthesis inhibitors like Cerulenin found that leelamine was superior for suppressing total free fatty acid levels in prostate cancer cells .
Leelamine treatment of prostate cancer cell lines (22Rv1, LNCaP, and PC-3) resulted in decreased intracellular levels of neutral lipids and total free fatty acids, while showing minimal effects on normal prostate epithelial cells (RWPE-1) . The compound downregulated protein and mRNA expression of key fatty acid synthesis enzymes, including:
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ATP citrate lyase
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Acetyl-CoA carboxylase 1
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Fatty acid synthase
These effects were observed both in vitro and in vivo, with significant decreases in ATP citrate lyase and SREBP1 protein expression in tumor sections from leelamine-treated mice compared to controls .
Receptors and Enzyme Interactions
Leelamine hydrochloride interacts with several receptors and enzymes, contributing to its diverse biological effects:
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Cannabinoid receptors: Functions as a weak agonist for cannabinoid receptor CB1, displacing binding of [3H]-SR141716A with an IC50 value of 2.86 μM .
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Pyruvate dehydrogenase kinases (PDKs): Exerts limited inhibitory effects on these enzymes, which regulate glucose metabolism .
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Cytochrome P450 2B6 (CYP2B6): Recent findings suggest potential application as an antidiabetic agent through the induction of CYP2B6 activity .
Structure-Activity Relationship Studies
Extensive research has been conducted to identify the structural components of leelamine responsible for its biological activity. These studies have provided valuable insights into the development of more potent and selective derivatives.
Key Moieties for Activity
The primary amine group of leelamine is critical for its anticancer activity. Structure-activity relationship (SAR) studies have shown that:
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Converting the carboxyl group of abietic acid (an inactive structural analog) to an amine confers anticancer activity .
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Modification of the primary amine of leelamine to various secondary and tertiary amines or amides with varying steric bulkiness affects activity:
Mechanism Confirmation Studies
Research has confirmed that the lysosomotropic property conferred by the amine group is responsible for leelamine's anticancer activity. Treatment with bafilomycin A1 (BafA1), which prevents lysosomal acidification, blocks cell vacuolization and death induced by leelamine and its active derivatives . Similarly, β-cyclodextrin, which removes cholesterol from cells, reverses the effects of leelamine and active derivatives, further supporting the mechanism of action .
Current Research Applications
Leelamine hydrochloride is being investigated for various therapeutic applications based on its unique biological activities:
Cancer Therapy
The primary research focus for leelamine has been in cancer therapy, particularly for:
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Melanoma: As a cholesterol transport inhibitor that disrupts multiple oncogenic pathways .
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Prostate cancer: As a novel lipogenesis inhibitor that targets fatty acid synthesis pathways critical for cancer cell survival .
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Breast cancer: Through its lysosomotropic properties and effects on cellular homeostasis .
Metabolic Disorders
Emerging research suggests potential applications in metabolic disorders:
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